

Unraveling Compound J 2922: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **J 2922**

Cat. No.: **B1672716**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound **J 2922** is a biochemical agent that has demonstrated notable activity as an insect growth regulator. Specifically, it has been observed to affect egg hatching and ovarian development in the fall fly (*Musca domestica*) and acts as a mosquito larvae growth inhibitor. This technical guide provides a comprehensive overview of the available physical, chemical, and biological data for Compound **J 2922**, intended to support further research and development efforts.

Chemical and Physical Properties

Precise and universally agreed-upon physical and chemical properties for a compound definitively identified as "**J 2922**" are not consistently available in public literature, leading to significant ambiguity. The CAS number most frequently associated with "**J 2922**" is 71712-17-9. However, various sources link this CAS number to different chemical structures, creating conflicting data.

For the compound designated as **J 2922** by chemical suppliers, the following information has been reported:

Property	Value	Source
CAS Number	71712-17-9	Multiple
Molecular Formula	C ₁₈ H ₂₀ O ₄	MedChemExpress
Molecular Weight	300.35 g/mol	MedChemExpress
Relative Density	1.147 g/cm ³	TargetMol

It is critical to note that other compounds, such as Jatrorrhizine and 2,2'-(9-Octadecen-1-ylimino)bis[ethanol], have also been erroneously associated with this CAS number in various databases, leading to a wide range of reported physical properties. Researchers are strongly advised to confirm the identity of any sample of "**J 2922**" through independent analytical methods.

Biological Activity and Mechanism of Action

The primary reported biological activity of Compound **J 2922** is its role as an insect growth regulator. This suggests that the compound may interfere with key hormonal or developmental pathways in insects.

Experimental Observations:

- Effect on *Musca domestica* (Fall Fly): Compound **J 2922** has been shown to disrupt egg hatching and normal ovarian development.
- Mosquito Larvae Growth Inhibition: The compound is also effective as a growth inhibitor for mosquito larvae.

The precise molecular targets and signaling pathways through which Compound **J 2922** exerts these effects have not been elucidated in the available scientific literature. A logical workflow for investigating its mechanism of action would involve a series of targeted experiments.

Proposed Experimental Workflow for Mechanism of Action Study

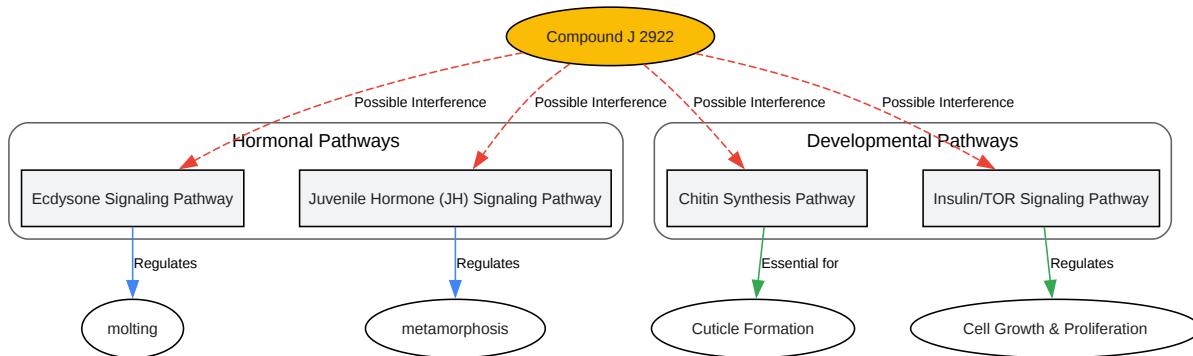
[Click to download full resolution via product page](#)

Caption: Proposed experimental workflow for elucidating the mechanism of action of Compound **J 2922.**

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or biological evaluation of Compound **J 2922** are not publicly available. Researchers would need to develop their own protocols based on standard methodologies in synthetic chemistry, analytical chemistry, and insect biology. A generalized protocol for evaluating the larvicidal activity is outlined below.

General Protocol for Mosquito Larvicidal Bioassay


- Compound Preparation: Prepare a stock solution of Compound **J 2922** in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired test concentrations.
- Test Organisms: Use late 3rd or early 4th instar larvae of a target mosquito species (e.g., *Aedes aegypti* or *Culex quinquefasciatus*).
- Bioassay Setup:
 - Add 20-25 larvae to beakers containing 100 mL of deionized or non-chlorinated water.
 - Add the appropriate volume of the compound dilution to each beaker to achieve the final test concentration. Include a solvent control and a negative (water only) control.

- Each concentration and control should be replicated at least three times.
- Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 light:dark).
- Data Collection: Record larval mortality at 24 and 48 hours post-treatment.
- Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Signaling Pathways

As the mechanism of action for Compound **J 2922** is unknown, no specific signaling pathways can be definitively associated with its activity. However, as an insect growth regulator, it is plausible that it interacts with one or more of the following key developmental signaling pathways in insects.

Potential Target Signaling Pathways in Insects

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways in insects that may be targeted by Compound **J 2922**.

Conclusion

Compound **J 2922** presents as a promising insect growth regulator, but a significant lack of clear, publicly available data on its precise chemical identity, properties, and mechanism of action hinders its development. The conflicting information surrounding its associated CAS number necessitates careful analytical verification by any research group intending to study this compound. The proposed experimental workflows and potential target pathways in this guide offer a foundational framework for future research to unlock the full potential of Compound **J 2922** in pest management.

- To cite this document: BenchChem. [Unraveling Compound J 2922: An In-Depth Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672716#physical-and-chemical-properties-of-compound-j-2922\]](https://www.benchchem.com/product/b1672716#physical-and-chemical-properties-of-compound-j-2922)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com